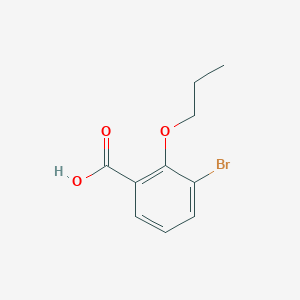

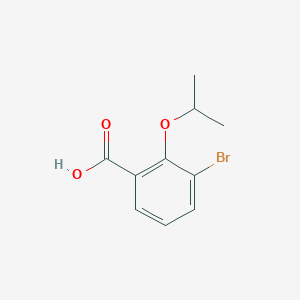

3-Bromo-2-propoxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2-propoxybenzoic acid is an organic compound that acts as a building block for the preparation of beta-substituted acrylates . It is used in the preparation of various organic compounds .

Synthesis Analysis

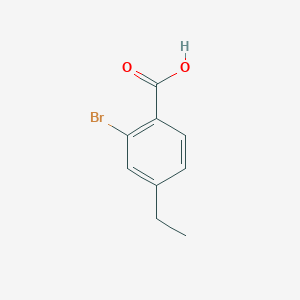

The synthesis of 3-Bromo-2-propoxybenzoic acid involves various chemical reactions. The compound has a CAS Number of 1250352-89-6 and a molecular weight of 259.1 .Molecular Structure Analysis

The molecular structure of 3-Bromo-2-propoxybenzoic acid is represented by the Inchi Code 1S/C10H11BrO3/c1-2-6-14-9-7 (10 (12)13)4-3-5-8 (9)11/h3-5H,2,6H2,1H3, (H,12,13) and the Inchi key is VPFMTDWWNQCBTF-UHFFFAOYSA-N .Chemical Reactions Analysis

3-Bromo-2-propoxybenzoic acid undergoes various chemical reactions. For instance, it can be used as a precursor for the preparation of other organic compounds .Physical And Chemical Properties Analysis

3-Bromo-2-propoxybenzoic acid is a solid compound with a molecular weight of 259.1 . It is stored at a temperature of 2-8°C .科学的研究の応用

Medicinal Chemistry: Synthesis of Bioactive Compounds

3-Bromo-2-propoxybenzoic acid: is utilized in medicinal chemistry for the synthesis of various bioactive compounds. Its bromine atom can be strategically replaced or used in coupling reactions to create molecules with potential therapeutic effects. For instance, it can serve as a precursor in the synthesis of molecules with anticancer, antibacterial, or antiviral activities .

Agriculture: Suzuki-Miyaura Coupling

In the agricultural sector, 3-Bromo-2-propoxybenzoic acid can be used in the Suzuki-Miyaura coupling process to create cross-coupled products. These products are essential in developing new agrochemicals, such as pesticides and herbicides, that help in crop protection and yield improvement .

Industrial Applications: Material Synthesis

Industrially, this compound finds applications in the synthesis of materials, particularly polymers and resins. The bromine moiety in 3-Bromo-2-propoxybenzoic acid can be involved in radical initiations or act as a flame retardant element in the polymer matrix .

Environmental Science: Study of Brominated Disinfection By-products

Environmental scientists use 3-Bromo-2-propoxybenzoic acid to understand the behavior and impact of brominated disinfection by-products (DBPs). These DBPs are formed during water treatment processes and can have adverse effects on marine life and ecosystems .

Material Science: Development of Advanced Materials

In material science, 3-Bromo-2-propoxybenzoic acid is a valuable reagent for developing advanced materials with specific properties. It can be used to modify surface characteristics or to create composite materials with enhanced functionalities .

Analytical Chemistry: Chromatographic Standards

Lastly, in analytical chemistry, 3-Bromo-2-propoxybenzoic acid can be employed as a standard in chromatographic analysis due to its distinct chemical structure. It helps in the calibration of instruments and ensures the accuracy of analytical results .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and wearing protective equipment .

Relevant Papers There are several papers related to 3-Bromo-2-propoxybenzoic acid. For instance, a paper titled “Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools” discusses the synthesis and functionalization of related compounds . Another paper titled “Crystal structure of 3-bromo-2-hydroxybenzoic acid” discusses the crystal structure of a similar compound .

作用機序

Target of Action

It is known that brominated compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Brominated compounds like this are often involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis .

Biochemical Pathways

It’s known that brominated compounds can participate in various biochemical reactions, including those involving carbon–carbon bond formation .

Pharmacokinetics

The compound’s molecular weight (2591) suggests that it may have reasonable bioavailability .

Result of Action

Brominated compounds can have various effects depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .

特性

IUPAC Name |

3-bromo-2-propoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-6-14-9-7(10(12)13)4-3-5-8(9)11/h3-5H,2,6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFMTDWWNQCBTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=C1Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-propoxybenzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-Dimethyl-1-(((4-(2-pyridyl)piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6331475.png)

![[2-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B6331517.png)